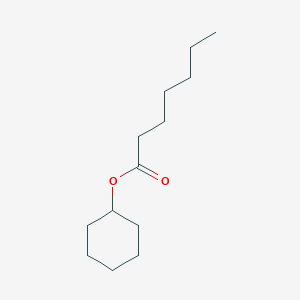
Cyclohexyl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl heptanoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, specifically, is formed from the reaction between cyclohexanol and heptanoic acid.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Cyclohexanol and heptanoic acid are reacted in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to form this compound and water.
Fischer Esterification: This method involves heating cyclohexanol and heptanoic acid with a dehydrating agent, such as concentrated sulfuric acid, to drive off water and form the ester.
Industrial Production Methods: In an industrial setting, the reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The use of more efficient catalysts and advanced separation techniques can enhance the production process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield cyclohexanol and heptanoic acid.
Reduction: Reduction of this compound can lead to the formation of cyclohexyl heptanol.
Oxidation: Oxidation reactions can convert this compound into cyclohexyl heptanoic acid.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Hydrolysis: Cyclohexanol and heptanoic acid.
Reduction: Cyclohexyl heptanol.
Oxidation: Cyclohexyl heptanoic acid.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl heptanoate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies related to lipid metabolism and cell membrane composition.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Wirkmechanismus
Cyclohexyl heptanoate is similar to other esters such as ethyl acetate, methyl butyrate, and butyl propionate. its unique structure, derived from cyclohexanol and heptanoic acid, gives it distinct physical and chemical properties. For example, its boiling point, solubility, and reactivity may differ from those of other esters, making it suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate
Methyl butyrate
Butyl propionate
Cyclohexyl acetate
Cyclohexyl butyrate
Eigenschaften
CAS-Nummer |
5454-26-2 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
cyclohexyl heptanoate |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-8-11-13(14)15-12-9-6-5-7-10-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
WRFAGNPJDOSOAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)
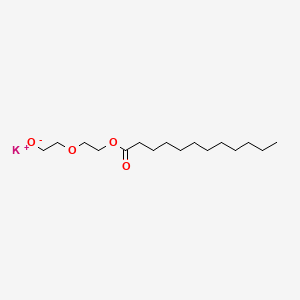

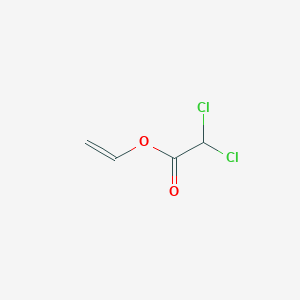
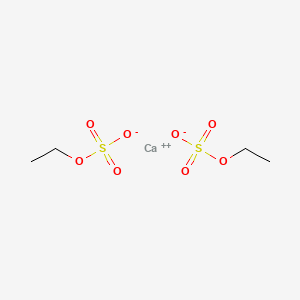
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)
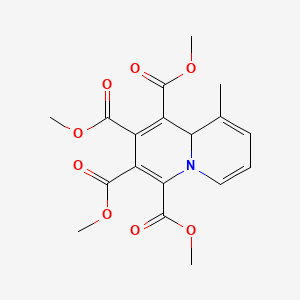
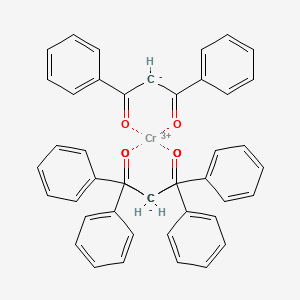
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
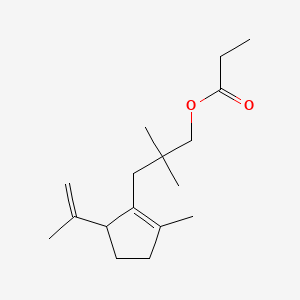
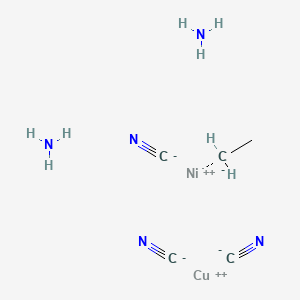
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
